molecular formula C10H6BrFO B14040439 7-Bromo-6-fluoronaphthalen-2-ol

7-Bromo-6-fluoronaphthalen-2-ol

Katalognummer: B14040439
Molekulargewicht: 241.06 g/mol
InChI-Schlüssel: SFEHDFAJEWYONN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-6-fluoronaphthalen-2-ol is an aromatic compound with the molecular formula C10H6BrFO It features a naphthalene ring substituted with bromine and fluorine atoms at the 7th and 6th positions, respectively, and a hydroxyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the use of Selectfluor for fluorination and bromine for bromination. The reaction conditions often involve:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-6-fluoronaphthalen-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups like amines or ethers.

Wissenschaftliche Forschungsanwendungen

7-Bromo-6-fluoronaphthalen-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromo-6-fluoronaphthalen-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present on its derivatives. The pathways involved would vary based on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromo-6-fluoronaphthalen-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.

Eigenschaften

Molekularformel

C10H6BrFO

Molekulargewicht

241.06 g/mol

IUPAC-Name

7-bromo-6-fluoronaphthalen-2-ol

InChI

InChI=1S/C10H6BrFO/c11-9-4-7-3-8(13)2-1-6(7)5-10(9)12/h1-5,13H

InChI-Schlüssel

SFEHDFAJEWYONN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CC(=C(C=C21)F)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.